molecular formula C15H17N3O2S B11111522 2-[(2-methoxyphenyl)amino]-N'-[(1E)-1-thien-2-ylethylidene]acetohydrazide

2-[(2-methoxyphenyl)amino]-N'-[(1E)-1-thien-2-ylethylidene]acetohydrazide

Cat. No.: B11111522
M. Wt: 303.4 g/mol
InChI Key: DLZRZLZHFFNELP-GZTJUZNOSA-N
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Description

2-[(2-Methoxyphenyl)amino]-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide is an organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-methoxyphenyl)amino]-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide typically involves the condensation of 2-methoxyaniline with thiophene-2-carbaldehyde in the presence of acetic hydrazide. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(2-methoxyphenyl)amino]-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2-[(4-Methoxyphenyl)amino]methylphenol
  • 2-Methoxyphenyl isocyanate
  • 2-(Anilinomethyl)phenol

Comparison: 2-[(2-Methoxyphenyl)amino]-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide is unique due to the presence of both methoxyphenyl and thiophene moieties, which confer distinct electronic and steric properties. This uniqueness can lead to different reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C15H17N3O2S

Molecular Weight

303.4 g/mol

IUPAC Name

2-(2-methoxyanilino)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide

InChI

InChI=1S/C15H17N3O2S/c1-11(14-8-5-9-21-14)17-18-15(19)10-16-12-6-3-4-7-13(12)20-2/h3-9,16H,10H2,1-2H3,(H,18,19)/b17-11+

InChI Key

DLZRZLZHFFNELP-GZTJUZNOSA-N

Isomeric SMILES

C/C(=N\NC(=O)CNC1=CC=CC=C1OC)/C2=CC=CS2

Canonical SMILES

CC(=NNC(=O)CNC1=CC=CC=C1OC)C2=CC=CS2

Origin of Product

United States

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